molecular formula C29H38O4 B1247630 Wilforol B

Wilforol B

Cat. No. B1247630
M. Wt: 450.6 g/mol
InChI Key: CBCMYJMFDLVEHM-MNCHQJGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wilforol B is a pentacyclic triterpenoid with formula C29H38O4, originally isolated from the root bark of Tripterygium wilfordii. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a member of catechols.

Scientific Research Applications

1. Antiproliferative Activity in Glioma Cells

Wilforol A, closely related to Wilforol B, has been studied for its anti-proliferative activity against glioma cells. It functions by inhibiting the growth of these cells and inducing apoptosis, particularly impacting the PI3K/AKT signaling pathway. This action involves elevated levels of pro-apoptotic proteins and a reduction in anti-apoptotic proteins, showcasing potential therapeutic applications in brain cancer treatment (Wang, Ren, Xu, Wei, & Zeng, 2023).

2. Chemical Constituents of Tripterygium Wilfordii

Wilforol B has been identified as a key chemical constituent of Tripterygium wilfordii, a plant known for its medicinal properties. The compound was isolated and identified through chromatography and spectroscopic methods, indicating its significance in the pharmacological profile of the plant (Wen-cai, 2011).

3. Synthesis and Applications in Celastroid Natural Products

Wilforol A, a compound closely related to Wilforol B, has been synthesized as part of research into celastroid natural products. This synthesis is crucial for understanding the potential applications of celastroids, including Wilforol B, in various therapeutic areas. The research provides a platform for accessing these natural products and exploring their diverse biological activities (Camelio, Johnson, & Siegel, 2015).

properties

Product Name

Wilforol B

Molecular Formula

C29H38O4

Molecular Weight

450.6 g/mol

IUPAC Name

(2R,4aS,6aS,6bS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6b,9,14a-hexamethyl-3,4,5,6,14,14b-hexahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C29H38O4/c1-17-18-7-9-27(4)20(19(18)15-21(30)23(17)31)8-10-28(5)22-16-26(3,24(32)33)12-11-25(22,2)13-14-29(27,28)6/h7-9,15,22,30-31H,10-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27-,28+,29-/m1/s1

InChI Key

CBCMYJMFDLVEHM-MNCHQJGTSA-N

Isomeric SMILES

CC1=C2C=C[C@@]3(C(=CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C2=CC(=C1O)O)C

Canonical SMILES

CC1=C2C=CC3(C(=CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C2=CC(=C1O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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